

An In-depth Technical Guide to Saletamide (CAS Number: 46803-81-0)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Saletamide, with the CAS number 46803-81-0, is a compound chemically identified as N-[2-(diethylamino)ethyl]-2-hydroxybenzamide. It belongs to the salicylate family and is classified as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the available scientific information on **Saletamide**, including its physicochemical properties, synthesis, analytical methods, and pharmacological data. The information presented herein is intended to support research and development activities involving this compound.

Physicochemical Properties

Saletamide is a small molecule with the following computed properties.[1] A summary of its key physicochemical data is presented in Table 1.



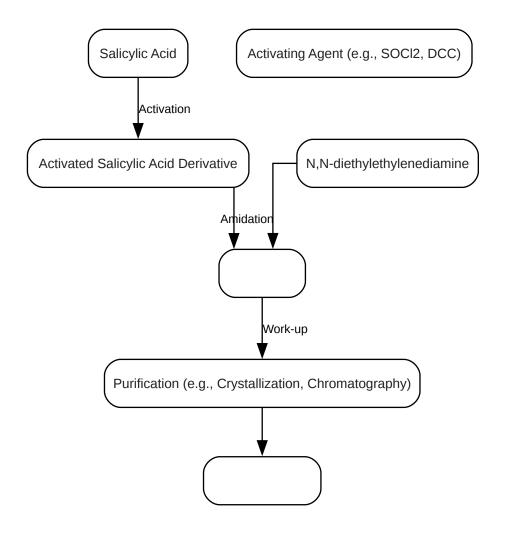
Property	Value	Source
Molecular Formula	C13H20N2O2	PubChem[1]
Molecular Weight	236.31 g/mol	PubChem[1]
IUPAC Name	N-[2-(diethylamino)ethyl]-2- hydroxybenzamide	PubChem[1]
CAS Number	46803-81-0	PubChem[1]
Synonyms	Salethamide, Saletamida, N- (2-(Diethylamino)ethyl)-2- hydroxybenzamide	PubChem[1][2]
Topological Polar Surface Area	52.6 Ų	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	6	PubChem[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of **Saletamide** is not readily available in the public domain. However, based on general principles of organic chemistry for the formation of amides, a plausible synthetic route can be proposed. The synthesis would likely involve the acylation of N,N-diethylethylenediamine with a salicylic acid derivative.

A potential synthetic workflow is outlined below:





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Proposed synthetic pathway for **Saletamide**.

Analytical Methods

Specific analytical methods for the quantitative determination of **Saletamide** are not extensively documented. However, methods used for the analysis of the closely related compound, Salicylamide, can be adapted. These methods include:

- Non-Aqueous Titration
- Colorimetric Analysis
- Spectrophotometry: UV spectroscopy can be a rapid method for the determination of salicylamide in pharmaceutical preparations.[3]



• Chromatography: High-performance thin-layer chromatography (HPTLC) and highperformance liquid chromatography (HPLC) are suitable for the separation and quantification of salicylamides from other components in a mixture.[4]

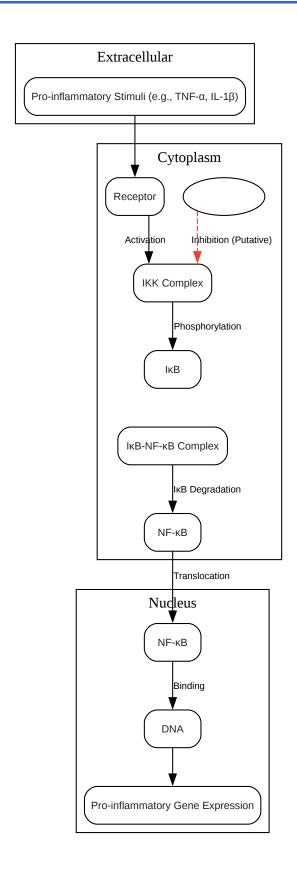
Pharmacology and Mechanism of Action

Saletamide is classified as a non-steroidal anti-inflammatory drug (NSAID). While its precise mechanism of action has not been fully elucidated, it is hypothesized to act through pathways similar to other salicylates. The primary mechanism is likely the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3]

Furthermore, evidence from related salicylates, such as salsalate and sulfasalazine, suggests a potential role for the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor involved in the inflammatory response. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory genes.

A simplified representation of the putative NF-kB signaling pathway and the potential point of inhibition by **Saletamide** is shown below:





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Putative NF-kB signaling pathway and proposed inhibition by **Saletamide**.



Preclinical Data

A preclinical study on a compound referred to as "Salicytamide," which is likely a synonym for **Saletamide**, has demonstrated its antinociceptive and anti-inflammatory properties. The key findings from this study are summarized in the tables below.

Antinociceptive Activity

The analgesic effects of Salicytamide were evaluated in mice using the writhing test and the formalin test.

Assay	Endpoint	Result
Acetic Acid-Induced Writhing Test	ED50	4.95 mg/kg[7]
Formalin Test (Inflammatory Phase)	Licking Time	Significant reduction[7]
Hot Plate Test	Latency	Significant increase[7]
Formalin Test (Neurogenic Phase)	Licking Time	Significant reduction[7]

Anti-inflammatory Activity

The anti-inflammatory potential of Salicytamide was assessed in rats using the carrageenan-induced paw edema model and the croton oil-induced dermatitis model.

Assay	Endpoint	Result
Carrageenan-Induced Paw Edema	Edema Reduction	Effective in reducing edema[7]
Croton Oil-Induced Dermatitis	Edema Reduction	Effective in reducing edema[7]

Experimental Protocols



The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Salicytamide.[7]

Acute Oral Toxicity

• Guideline: OECD 423.

Animals: Swiss mice.

 Procedure: A single oral dose of Salicytamide was administered to a group of mice. The animals were observed for behavioral changes and mortality over a specified period.

Acetic Acid-Induced Writhing Test

Animals: Swiss mice.

Procedure: Mice were pre-treated with Salicytamide or vehicle. After a set time, a 0.6% solution of acetic acid was injected intraperitoneally. The number of writhing responses (abdominal constrictions and stretching) was counted for a defined period.

Hot Plate Test

Animals: Swiss mice.

Procedure: The hot plate apparatus was maintained at a constant temperature. The latency
to a response (e.g., licking a paw or jumping) was recorded before and after the
administration of Salicytamide or vehicle.

Formalin Test

• Animals: Swiss mice.

Procedure: A dilute solution of formalin was injected into the plantar surface of a hind paw.
 The time spent licking the injected paw was recorded during two phases: the neurogenic phase (early phase) and the inflammatory phase (late phase).

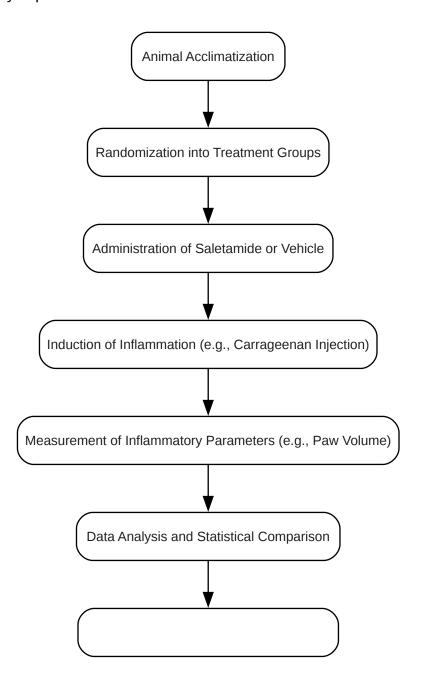
Carrageenan-Induced Paw Edema

Animals: Wistar rats.



 Procedure: Paw volume was measured before the subplantar injection of a carrageenan solution. Paw volume was measured again at various time points after the injection to determine the extent of edema. Salicytamide or vehicle was administered prior to the carrageenan injection.

A diagrammatic representation of a typical experimental workflow for assessing antiinflammatory activity is provided below:



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